tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This compound is of significant interest due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: Ethyl 2-oxindoline-5-carboxylate is subjected to dianion alkylation and cyclization to form the spirocyclic oxindole intermediate.
Demethylation: The resulting spirocyclic oxindole is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like Raney Nickel to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .
Scientific Research Applications
tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a key building block in the synthesis of various spirocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its unique structure, it interacts with a wide range of receptors, showing promise in the development of therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter activity .
Comparison with Similar Compounds
tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a different ring system and functional groups.
The uniqueness of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the presence of an amino group, which contributes to its distinct biological activities and applications.
Properties
IUPAC Name |
tert-butyl 6-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXISKSJVVNFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)N)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.